molecular formula C14H11NO4 B12481909 3-[(2-Nitrophenyl)methoxy]benzaldehyde

3-[(2-Nitrophenyl)methoxy]benzaldehyde

Cat. No.: B12481909
M. Wt: 257.24 g/mol
InChI Key: RFCIXMIYSZUOIT-UHFFFAOYSA-N
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Description

3-[(2-Nitrophenyl)methoxy]benzaldehyde is an organic compound with a complex structure that includes both nitro and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Nitrophenyl)methoxy]benzaldehyde typically involves the reaction of 2-nitrobenzyl alcohol with 3-methoxybenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Nitrophenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: 3-[(2-Nitrophenyl)methoxy]benzoic acid

    Reduction: 3-[(2-Aminophenyl)methoxy]benzaldehyde

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

3-[(2-Nitrophenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of probes for biological imaging due to its aromatic structure.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Nitrophenyl)methoxy]benzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, stabilizing the intermediate Meisenheimer complex and facilitating the substitution . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Nitrophenyl)methoxy]benzaldehyde is unique due to the presence of both nitro and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-[(2-nitrophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H11NO4/c16-9-11-4-3-6-13(8-11)19-10-12-5-1-2-7-14(12)15(17)18/h1-9H,10H2

InChI Key

RFCIXMIYSZUOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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